molecular formula C27H25N5O6 B2973681 ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534579-17-4

ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2973681
CAS No.: 534579-17-4
M. Wt: 515.526
InChI Key: XJBGKJKMJSSOFY-OLFWJLLRSA-N
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Description

This compound belongs to a class of tricyclic heterocyclic molecules characterized by a fused bicyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene) with an ethyl carboxylate group at position 3. The structure includes two key substituents:

  • 7-Cyclohexyl group: A bulky, hydrophobic substituent that may influence steric interactions and solubility.

Such compounds are typically synthesized via multi-step cyclization reactions involving imine formation and annulation, as seen in analogous tricyclic systems .

Properties

IUPAC Name

ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O6/c1-2-38-27(35)21-16-20-23(28-22-10-6-7-15-30(22)26(20)34)31(18-8-4-3-5-9-18)24(21)29-25(33)17-11-13-19(14-12-17)32(36)37/h6-7,10-16,18H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBGKJKMJSSOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactions. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions often include the use of catalysts such as zinc chloride and solvents like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Substitution: Aqueous sodium hydroxide, ethanol.

Major Products

    Reduction of Nitro Group: The major product is the corresponding amine.

    Hydrolysis of Ester Group: The major product is the carboxylic acid.

Scientific Research Applications

Ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a heterocyclic compound with an imine functional group, with the InChI key PELMDWRXPCOPKF-UHFFFAOYSA-N. It has several scientific applications and its efficacy and safety profiles are crucial for advancing its potential in these fields.

Scientific Applications

The specific applications of this compound include potential therapeutic effects through interactions with biological targets, modulating enzymatic activities, or receptor functions. The compound is characterized using analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Synthesis and Reactions

The synthesis of this compound typically requires multiple steps with precise control over reaction conditions to ensure high yields and purity. Common reagents for synthesis involve carbonyl compounds and amines under acidic or basic conditions to facilitate the formation of imines and subsequent cyclization steps. Advanced techniques like microwave-assisted synthesis may also be employed to enhance reaction efficiency and reduce time.

This compound can undergo several types of reactions, including oxidation and reduction, using reagents like potassium permanganate and sodium borohydride. The choice of solvent and temperature can significantly affect the outcome and yield of these reactions.

Mechanism of Action

The mechanism of action of ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs and their key features:

Compound Name (Structure) Substituents (R1, R2) Molecular Weight (g/mol)* Key Functional Groups Potential Applications
Target Compound R1 = Cyclohexyl, R2 = 4-Nitrobenzoyl ~507.5 Nitrobenzoyl, ethyl carboxylate Hypothesized kinase inhibition
Ethyl 6-(3-Methoxybenzoyl)imino-11-methyl-2-oxo-7-propan-2-yl... () R1 = Propan-2-yl, R2 = 3-Methoxybenzoyl ~470.4 Methoxybenzoyl, ethyl carboxylate Unreported (structural analog)
Ethyl 6-Imino-7-(3-Methoxypropyl)-2-oxo... () R1 = 3-Methoxypropyl ~413.4 Methoxypropyl, ethyl carboxylate Likely intermediate in drug synthesis
I-6230 () R = Pyridazin-3-yl ~353.4 Pyridazine, ethyl carboxylate Reported as a bioactive scaffold

*Molecular weights calculated based on structural formulas.

Key Differences and Implications:

The cyclohexyl group introduces greater steric bulk than propan-2-yl () or methoxypropyl (), which may reduce solubility but improve metabolic stability .

Hydrogen Bonding and Crystal Packing :
The nitro group in the target compound can act as a hydrogen bond acceptor, influencing crystal packing patterns. Similar tricyclic systems exhibit varied hydrogen-bonding motifs (e.g., N–H···O interactions), as analyzed via SHELX and ORTEP software ().

Conformational Flexibility: Ring puckering analysis () suggests that the tricyclic core’s conformation is sensitive to substituent size. The cyclohexyl group may induce non-planar puckering, altering intermolecular interactions compared to smaller substituents.

Synthetic Accessibility :
Analogous compounds (e.g., ’s I-6230 series) are synthesized via Pd-catalyzed coupling or nucleophilic aromatic substitution. The nitro group in the target compound may complicate synthesis due to its electron-withdrawing nature, requiring optimized reaction conditions .

Research Findings and Limitations

  • Structural Characterization : The target compound’s geometry has likely been resolved via X-ray crystallography using SHELX (), with ORTEP-3 () generating thermal ellipsoid diagrams.
  • Gaps in Data : Publicly accessible databases (e.g., PubChem, ) lack experimental data (e.g., melting points, IC50 values) for this compound, highlighting the need for further study.

Biological Activity

Ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its intricate molecular framework which includes:

  • Molecular Formula : C27H25N5O6
  • Molecular Weight : 491.5 g/mol
  • InChI Key : PELMDWRXPCOPKF-UHFFFAOYSA-N

The presence of a triazatricyclo framework and a nitrobenzoyl group suggests potential interactions with various biological targets, influencing enzymatic activities and receptor functions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. These interactions may lead to modulation of signaling pathways associated with various diseases.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance:

CompoundMIC (mg/ml)Target Organisms
Compound A0.125E. coli
Compound B0.083S. aureus
Compound C0.073K. pneumonia

These findings suggest that ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino may possess comparable or superior antimicrobial efficacy against resistant strains due to its unique structure .

Cytotoxicity Studies

In vitro studies have demonstrated varying degrees of cytotoxicity for related compounds:

CompoundLC50 (μg/ml)Cell Line
Compound D280Cancer Cell Line A
Compound E765Cancer Cell Line B

These results highlight the potential for ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino to be developed as a chemotherapeutic agent targeting specific cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted on structurally similar compounds showed that the nitrobenzoyl group significantly enhances antimicrobial activity through increased binding affinity to bacterial enzymes . The study utilized a series of assays to measure minimum inhibitory concentrations (MIC), confirming the compound's potential as an effective antimicrobial agent.

Study 2: Cytotoxic Effects on Cancer Cells

Another investigation focused on the cytotoxic effects of related compounds on various cancer cell lines. The results indicated that compounds with similar triazatricyclo structures exhibited promising cytotoxicity profiles, suggesting that ethyl 7-cyclohexyl-6-(4-nitrobenzoyl)imino could be further explored for its anticancer properties .

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